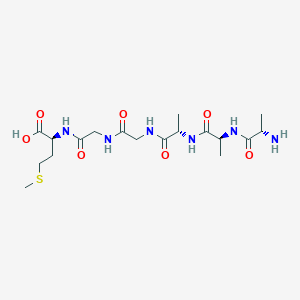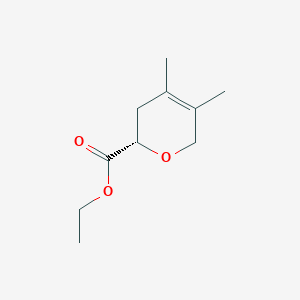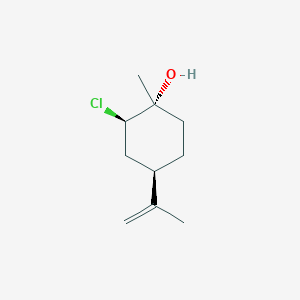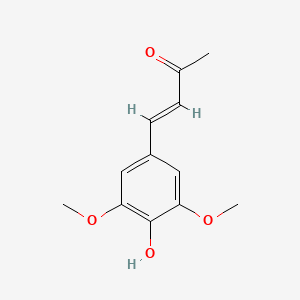
6,7-Dichloro-4-methyl-3-phenylcoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dichloro-4-methyl-3-phenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds characterized by a benzene ring fused to an α-pyrone ring. This particular compound is distinguished by the presence of two chlorine atoms at the 6 and 7 positions, a methyl group at the 4 position, and a phenyl group at the 3 position. These structural modifications impart unique chemical and physical properties to the compound, making it of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-4-methyl-3-phenylcoumarin typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarins and involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst. For this compound, the starting materials are 6,7-dichloro-4-methylcoumarin and phenylacetic acid. The reaction is carried out under reflux conditions with a suitable acid catalyst such as sulfuric acid or polyphosphoric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dichloro-4-methyl-3-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrocoumarins or other reduced forms.
Substitution: The chlorine atoms at the 6 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dihydrocoumarins.
Substitution: Formation of substituted coumarins with various functional groups.
Aplicaciones Científicas De Investigación
6,7-Dichloro-4-methyl-3-phenylcoumarin has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of fluorescent dyes and other industrial applications.
Mecanismo De Acción
The mechanism of action of 6,7-Dichloro-4-methyl-3-phenylcoumarin involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage. The presence of chlorine atoms and the phenyl group enhances its binding affinity to specific molecular targets, making it effective in its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-7-hydroxycoumarin: Lacks the chlorine atoms and phenyl group, resulting in different chemical and biological properties.
6,7-Dihydroxy-4-methylcoumarin: Contains hydroxyl groups instead of chlorine atoms, leading to different reactivity and applications.
3-Phenylcoumarin: Similar structure but lacks the chlorine atoms and methyl group, affecting its chemical behavior and biological activities.
Uniqueness
6,7-Dichloro-4-methyl-3-phenylcoumarin is unique due to the presence of chlorine atoms at the 6 and 7 positions, which significantly influence its chemical reactivity and biological properties. The combination of the methyl group at the 4 position and the phenyl group at the 3 position further enhances its distinctiveness, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
288399-87-1 |
|---|---|
Fórmula molecular |
C16H10Cl2O2 |
Peso molecular |
305.2 g/mol |
Nombre IUPAC |
6,7-dichloro-4-methyl-3-phenylchromen-2-one |
InChI |
InChI=1S/C16H10Cl2O2/c1-9-11-7-12(17)13(18)8-14(11)20-16(19)15(9)10-5-3-2-4-6-10/h2-8H,1H3 |
Clave InChI |
BPTRXIYZNCXNHE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(4-Methylbenzene-1-sulfonyl)imino]methyl}phenyl acetate](/img/structure/B12570197.png)



![Indium, [tris(trimethylsilyl)methyl]-](/img/structure/B12570216.png)
![(Octadecane-1,18-diyl)bis[chloro(dimethyl)silane]](/img/structure/B12570224.png)
![2-[2-(Cyclohepta-1,3,5-trien-1-yl)phenyl]-1-benzothiophene](/img/structure/B12570225.png)
![2-{(E)-[(10-Methyl-10H-phenothiazin-3-yl)methylidene]amino}benzoic acid](/img/structure/B12570237.png)





![5-[(2-Chloroethyl)sulfanyl]pentanoic acid](/img/structure/B12570273.png)
